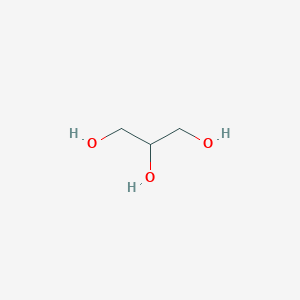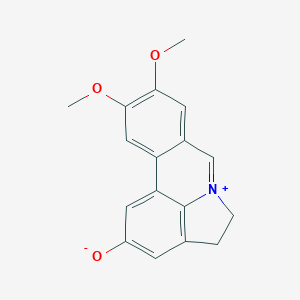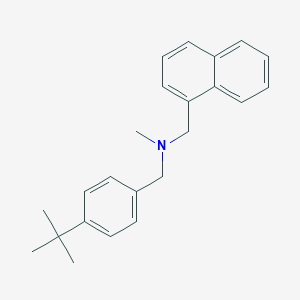![molecular formula C19H22N4O2 B035075 9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide CAS No. 100113-19-7](/img/structure/B35075.png)
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- is a synthetic compound belonging to the class of acridine derivatives. These compounds are known for their intercalating properties with DNA, making them significant in the field of medicinal chemistry, particularly in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- typically involves multiple steps, starting from acridine derivatives. The process includes:
Nitration: Introduction of a nitro group to the acridine ring.
Reduction: Conversion of the nitro group to an amino group.
Carboxylation: Introduction of a carboxamide group.
Alkylation: Addition of the dimethylaminoethyl side chain.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reagents and conditions, such as strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and alkylating agents for the addition of the dimethylaminoethyl group .
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions on the acridine ring.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Involves nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can be further modified for specific applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its DNA intercalating properties, affecting DNA replication and transcription.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. It also targets topoisomerase enzymes, trapping them in a cleavable complex with DNA, leading to DNA strand breaks and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
- 9-amino-DACA
- N-(2-(dimethylamino)butyl)-9-aminoacridine-4-carboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- is unique due to the presence of the methoxy group, which enhances its DNA intercalating ability and potentially increases its efficacy as an anticancer agent. The dimethylaminoethyl side chain also contributes to its solubility and cellular uptake .
Eigenschaften
CAS-Nummer |
100113-19-7 |
|---|---|
Molekularformel |
C19H22N4O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24) |
InChI-Schlüssel |
VZKXVQWVLAQACG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
Key on ui other cas no. |
100113-19-7 |
Synonyme |
9-Amino-N-(2-(dimethylaino)ethyl)-2-methoxy-4-acridinecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)



![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)





![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)



